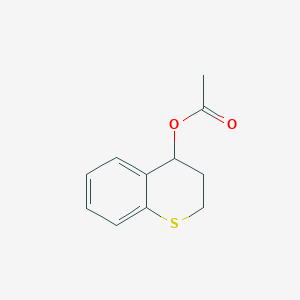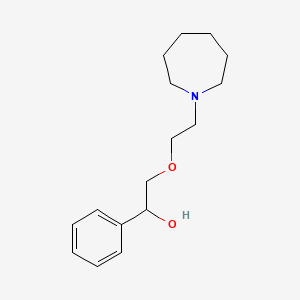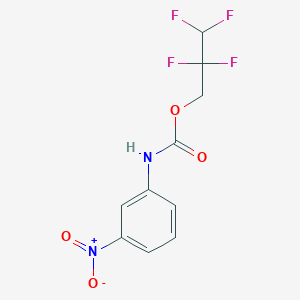
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It consists of a tetrafluoropropyl group attached to a carbamate moiety, which is further connected to a nitrophenyl group. This compound is of interest due to its potential reactivity and applications in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo various transformations, influencing the compound’s reactivity and interactions with biological molecules. The tetrafluoropropyl group imparts unique electronic properties, affecting the compound’s overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetrafluoropropyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbamate.
2,2,3,3-Tetrafluoropropyl acrylate: Contains an acrylate group, differing in reactivity and applications.
2,2,3,3-Tetrafluoropropyl acetate: Features an acetate group, used in different industrial applications.
Uniqueness
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate is unique due to its combination of a tetrafluoropropyl group and a nitrophenyl carbamate moiety
Propriétés
Numéro CAS |
90687-70-0 |
|---|---|
Formule moléculaire |
C10H8F4N2O4 |
Poids moléculaire |
296.17 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoropropyl N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H8F4N2O4/c11-8(12)10(13,14)5-20-9(17)15-6-2-1-3-7(4-6)16(18)19/h1-4,8H,5H2,(H,15,17) |
Clé InChI |
VWKFXFBQLQMWAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


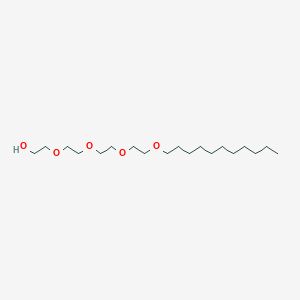
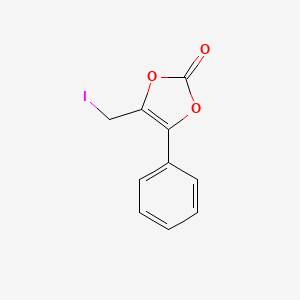
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
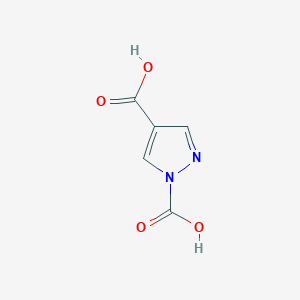
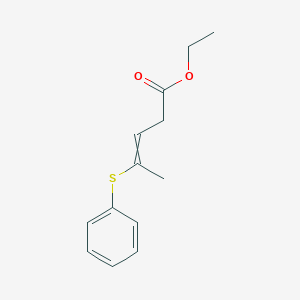
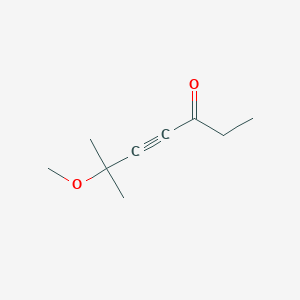
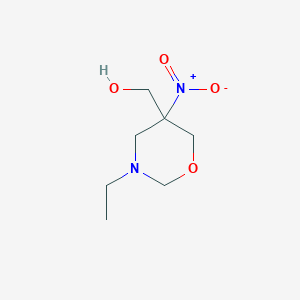
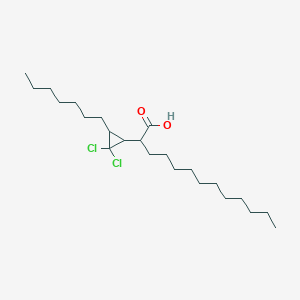
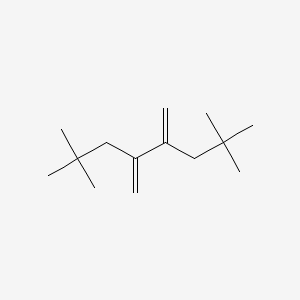
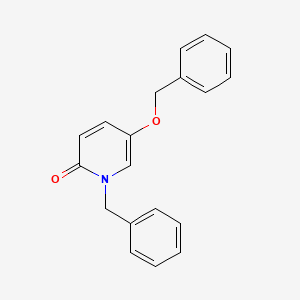
![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
